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Introduction

The extraction of lipids from biological tissues is a critical first step in lipidomics and the study
of lipid-mediated signaling pathways. The hexane/isopropanol method, developed as a less
toxic alternative to chloroform-based protocols, is highly effective for the extraction of non-polar
lipids. This method utilizes a monophasic extraction with a 3:2 (v/v) mixture of hexane and
isopropanol to efficiently solubilize lipids from homogenized tissue. While particularly suited for
neutral lipids such as triacylglycerides and cholesterol esters, its efficacy for highly polar lipids
is limited compared to methods like the Folch or Bligh and Dyer protocols.[1][2][3] This
document provides a detailed protocol for this extraction method and summarizes its
performance characteristics.

Data Presentation: Method Performance

The efficiency of the hexane/isopropanol lipid extraction method varies depending on the lipid
class. The following table summarizes its performance in comparison to the widely used Folch
(chloroform/methanol) method, providing a baseline for experimental design.
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L Hexanel/lsopropano Folch Method Key
Lipid Class . L. . .
| Method Efficiency Efficiency Considerations
The
) ] hexane/isopropanol
Triacylglycerides ] i . .
High High method is particularly
(TAGS) )
suitable for the
extraction of TAGs.[1]
This method is one of
Cholesterol Esters ) ) )
High High the most effective for
(CEs) )
extracting CEs.[1]
) Well-suited for the
Free Fatty Acids )
High Good recovery of free fatty
(FFASs) _
acids.[1]
Solvent composition
has a relatively small
Phosphatidylcholines ) effect on the
Moderate High . .
(PCs) extraction of this
predominant lipid
class.[1]
This method is
considered
Phosphatidylinositols ] inappropriate for the
Low High I .
(Pls) quantitative extraction
of this polar lipid
class.[1]
Extraction of less
Lyso-lipids (e.g., ) abundant lyso-lipids is
Low High ]
LysoPC) greatly influenced by
the solvent system.[1]
Ceramides (Cer) Low High There is significant
variation in extraction
efficiency for
ceramides between
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different methods.[1]
[4]

From complex
samples like human
LDL, the
hexane/isopropanol
Overall Total Lipids Lower Yield Higher Yield method extracted the
lowest overall amount
of total lipids
compared to five other
methods.[1][5]

Experimental Protocol

This protocol is adapted from the method described by Hara and Radin for the extraction of
lipids from nervous tissues, with modifications for general applicability.[2][3]

I. Materials and Reagents

e Solvents:

[¢]

n-Hexane (HPLC grade)

[¢]

Isopropanol (HPLC grade)

[e]

Methanol (HPLC grade, for re-extraction step)

o

Chloroform (HPLC grade, for optional lipid storage)
e Reagents:

o Butylated hydroxytoluene (BHT) - antioxidant

o Ultrapure water

e Equipment:
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o Homogenizer (e.g., Dounce, Potter-Elvehjem, or automated bead beater)[6]
o Glass centrifuge tubes with Teflon-lined screw caps|[7]

o Refrigerated centrifuge

o Pipettes (glass or solvent-resistant)

o Evaporation system (e.g., nitrogen stream evaporator or SpeedVac)[8]

o Vortex mixer

o Analytical balance

. Protocol Steps

. Preparation of Extraction Solvent

Prepare the primary extraction solvent by mixing n-hexane and isopropanol in a 3:2 (v/v)
ratio.

To prevent lipid oxidation, add BHT to the hexane stock to a final concentration of 0.01%
(Wv).[1][7]

Prepare a re-extraction solvent of hexane:methanol (3:2, v/v).[1]

Chill all solvents on ice before use.

. Tissue Preparation and Homogenization

Accurately weigh 50-100 mg of frozen biological tissue. All initial steps should be performed
on ice to minimize enzymatic degradation.[6][9]

Transfer the tissue to a pre-chilled glass homogenizer tube.

Add 18 volumes of the ice-cold hexane:isopropanol (3:2) solvent to the tissue (e.g., for 100
mg of tissue, add 1.8 mL of solvent).[2]
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Homogenize the tissue thoroughly until a uniform suspension is achieved. For soft tissues
like the brain, an auto homogenizer is effective, while harder tissues may require a ground
glass homogenizer.[6]

. Lipid Extraction and Phase Separation
Transfer the tissue homogenate to a glass centrifuge tube with a Teflon-lined cap.

Incubate the mixture on ice for 20 minutes, vortexing occasionally to ensure thorough
extraction.[1]

Centrifuge the suspension at 2,000 x g for 10 minutes at 4°C.[1] This will pellet the
precipitated proteins and other tissue debris.

Carefully collect the upper organic supernatant containing the extracted lipids using a glass
Pasteur pipette and transfer it to a clean glass tube.

. Re-extraction of the Aqueous Phase
To maximize lipid recovery, re-extract the lower aqueous phase and pellet.

Add the hexane:methanol (3:2, v/v) solvent to the pellet at a volume equivalent to one-third
of the initial extraction solvent (e.g., 600 pL).[1]

Vortex vigorously for 2 minutes and incubate on ice for 15 minutes.[1]

Centrifuge again at 2,000 x g for 10 minutes at 4°C.

Collect the upper organic phase and combine it with the supernatant from step 3.4.
. Washing the Lipid Extract (Optional but Recommended)

To remove non-lipid contaminants, add 1 volume of ultrapure water to the combined organic
phases (e.g., if you have 2.4 mL of extract, add 2.4 mL of water).

Vortex the mixture for 30 seconds and centrifuge at 1,000 x g for 5 minutes to induce phase
separation.
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o Carefully remove and discard the lower aqueous phase.
6. Drying the Lipid Extract

» Dry the final organic phase under a gentle stream of nitrogen.[8][10] A water bath set to a low
temperature (e.g., <37°C) can expedite evaporation, but avoid excessive heat to prevent lipid
oxidation.[11]

e Ensure the extract is completely dry, appearing as a lipid film or residue at the bottom of the
tube.

7. Storage of Lipids

o For immediate analysis, reconstitute the dried lipid film in an appropriate solvent (e.qg.,
isopropanol:methanol 1:1).

o For short-term storage (< 1 week), store the dried extract under an inert gas (argon or
nitrogen) at -20°C.[8]

e For long-term storage, storage at -80°C is required to minimize degradation of sensitive
species like polyunsaturated fatty acids.[8] Storing the lipids reconstituted in a small volume
of chloroform:methanol (2:1) with 0.01% BHT at -80°C provides superior stability over storing
them in a dry state.[8]

Visualization of Experimental Workflow
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1. Sample Preparation

Biological Tissue Sample
(50-100 mg)

Homogenize in 18 vol

Ice-Cold Hexane/lsopropanol (3:2)

2. Lipid Extraction

Incubate on Ice
(20 min)

Centrifuge
(2,000 x g, 10 min, 4°C)

Re-extract Pellet with
Hexane/Methanol (3:2)

Collect Upper Centrifuge
Organic Phase (2,000 x g, 10 min, 4°C)

Combine Organic Phases

3. Purification & Storage

Wash with Ultrapure Water
(Optional)

Dry Under Nitrogen Stream

Store Lipids at -80°C

Click to download full resolution via product page

Caption: Workflow for lipid extraction using the hexane/isopropanol method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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